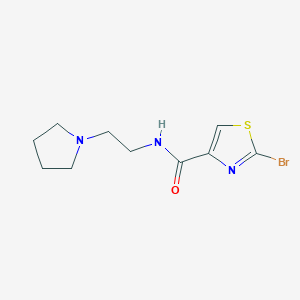
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide
Descripción general
Descripción
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide, commonly known as BPTEC, is a synthetic organic compound with a wide range of applications in the field of chemistry. It is used as a reagent in organic synthesis, and its structure is composed of a thiazole ring, a bromo group, and a carboxamide group. BPTEC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. Specifically, 2,4-disubstituted thiazoles have shown effectiveness against a range of microbial strains. For instance, synthesized series of these derivatives have been tested in vitro for their antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . The presence of the bromo and pyrrolidinyl groups may influence the compound’s interaction with microbial cell membranes, enhancing its antimicrobial efficacy.
Anticancer Properties
Thiazole compounds are also explored for their anticancer activities. They can act on various biological pathways that are crucial in cancer development and progression. Some thiazole derivatives have been reported to exhibit anticancer properties by interfering with cell cycle regulation and inducing apoptosis in cancer cells . The structural features of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide could potentially make it a candidate for anticancer drug development.
Anti-inflammatory Uses
The anti-inflammatory potential of thiazole derivatives is another significant area of research. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators . This application is particularly relevant in the treatment of chronic inflammatory diseases and conditions where inflammation plays a key role.
Antiviral Activity
Thiazoles have shown promise as antiviral agents. Their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes them valuable in the research for new antiviral drugs . The structural adaptability of thiazole derivatives allows for the design of compounds that can tackle a wide range of viruses.
Neuroprotective Effects
Neuroprotection is a crucial aspect of neurological disorder management. Thiazole derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound could potentially aid in preserving neuronal function and preventing neurodegeneration.
Antidiabetic Activity
Thiazole derivatives have been studied for their potential to act as antidiabetic agents. They may exert their effects by influencing insulin signaling pathways or by acting as insulin mimetics . The exploration of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide in this context could lead to new therapeutic options for diabetes management.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they could potentially affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic profiles, which can be further optimized through structural modifications .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDPEWNXLYZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680682 | |
| Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867333-36-6 | |
| Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



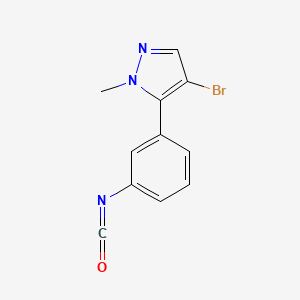

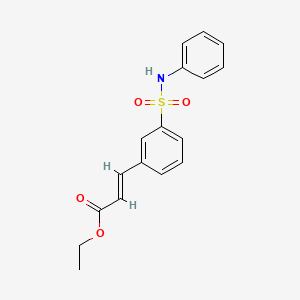
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
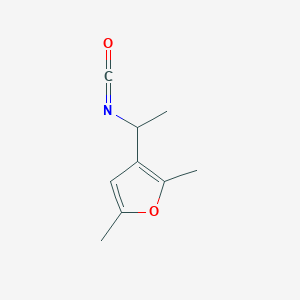
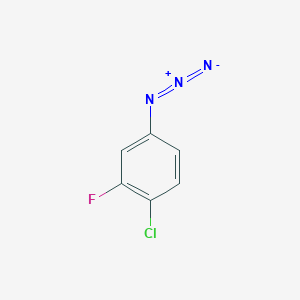
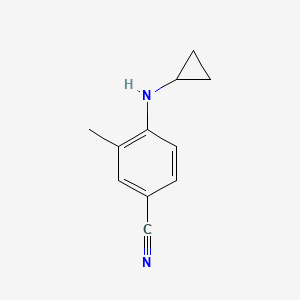
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

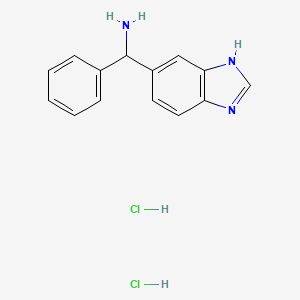

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
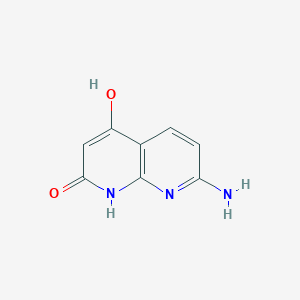
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)